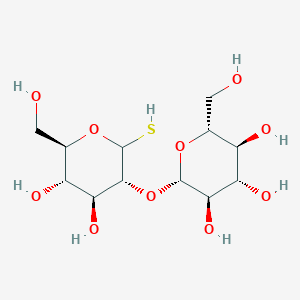
Thiosophorose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiosophorose is a useful research compound. Its molecular formula is C12H22O10S and its molecular weight is 358.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the established synthetic pathways for Thiosophorose, and how can researchers optimize reaction conditions for higher yields?
- Methodological Answer : Begin by reviewing literature on thiosugar derivatives and sulfur-containing carbohydrates to identify common synthetic strategies (e.g., thioglycosylation, thioacetylation). Use kinetic studies (e.g., varying temperature, solvent polarity, and catalyst loading) to optimize reaction conditions. Monitor intermediates via HPLC or TLC and characterize final products using 1H/13C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Employ X-ray crystallography for definitive structural confirmation. For purity, use a combination of elemental analysis, melting point determination, and chromatographic methods (e.g., reverse-phase HPLC with UV detection at 254 nm). Validate spectral data (NMR, IR) against computational predictions using software like Gaussian or ADF .
Q. What stability challenges arise in storing this compound, and how can they be mitigated?
- Methodological Answer : Conduct accelerated stability studies under varying pH, temperature, and humidity conditions. Use LC-MS to identify degradation products. Stabilization strategies may include lyophilization, inert atmosphere storage, or formulation with cryoprotectants .
Advanced Research Questions
Q. How can computational modeling predict this compound’s interaction with biological targets, and what validation experiments are critical?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to screen against enzymes like glycosidases or sulfotransferases. Validate predictions using surface plasmon resonance (SPR) for binding affinity and enzymatic inhibition assays (e.g., colorimetric pNP-substrate hydrolysis). Cross-reference results with mutagenesis studies to identify key residues .
Q. How should researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Systematically replicate studies using standardized protocols (e.g., NIH/WHO guidelines for in vitro assays). Control variables such as cell line passage number, serum batch, and compound solubility (via DLS measurements). Perform meta-analyses to identify confounding factors (e.g., assay interference from thiol-reactive reagents) .
Q. What experimental designs are optimal for studying this compound’s metabolic fate in vivo?
- Methodological Answer : Use isotope-labeled 35S-Thiosophorose in tracer studies. Combine LC-MS/MS for metabolite profiling and PET imaging for real-time biodistribution analysis. Employ knockout animal models to elucidate metabolic pathways (e.g., sulfatase involvement) .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound analogs with minimal synthetic redundancy?
- Methodological Answer : Apply a fragment-based approach, varying substituents at specific positions (e.g., C-2, C-4) while maintaining the thiosugar core. Use principal component analysis (PCA) to correlate electronic (Hammett σ), steric (Taft parameters), and lipophilic (logP) properties with bioactivity. Validate SAR trends via combinatorial libraries .
Q. Methodological Frameworks
- Literature Review : Use SciFinder or Reaxys with keywords like "thiosugar synthesis," "thiocarbohydrate stability," and "sulfur glycosides" to avoid duplication and identify gaps .
- Data Presentation : Follow IUPAC guidelines for spectral data reporting and use Jupyter notebooks for reproducible analysis .
- Ethical Compliance : Ensure all biological studies adhere to institutional review board (IRB) protocols, particularly for in vivo work .
Q. Common Pitfalls to Avoid
- Overgeneralization : Narrow questions using PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks .
- Ignoring Confounders : Pre-screen cell lines for sulfhydryl sensitivity and validate assay specificity using negative controls .
属性
分子式 |
C12H22O10S |
|---|---|
分子量 |
358.36 g/mol |
IUPAC 名称 |
(2S,3R,4S,5S,6R)-2-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-sulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O10S/c13-1-3-5(15)7(17)9(19)11(20-3)22-10-8(18)6(16)4(2-14)21-12(10)23/h3-19,23H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11+,12?/m1/s1 |
InChI 键 |
UULNBDNUSXGHBK-KNHCDGMMSA-N |
手性 SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](OC2S)CO)O)O)O)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(OC2S)CO)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















